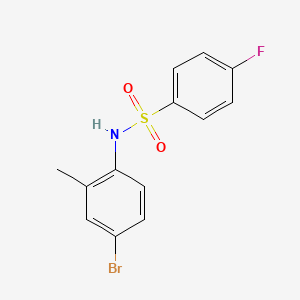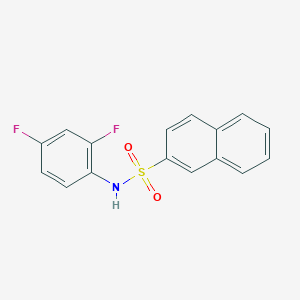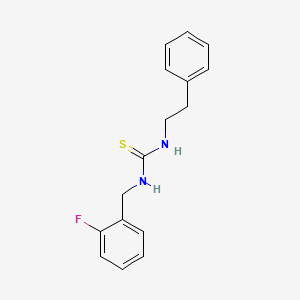
N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is also known as BMS-986205 and is mainly used in scientific research for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide involves the inhibition of the immunoproteasome. The immunoproteasome is a specialized form of the proteasome that is involved in the processing of antigenic peptides for presentation to T cells. The inhibition of the immunoproteasome by N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, and increase the production of anti-inflammatory cytokines such as IL-10. It has also been shown to inhibit the activation of NF-κB, which is a key regulator of the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide in lab experiments include its potency and selectivity as an immunoproteasome inhibitor, its ability to modulate the immune response, and its potential therapeutic applications in autoimmune and inflammatory diseases. However, the limitations of using N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research on N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide. These include further studies on its safety and efficacy in vivo, the development of new derivatives with improved potency and selectivity, and the investigation of its potential therapeutic applications in various autoimmune and inflammatory diseases. Additionally, the use of N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide in combination with other immunomodulatory agents may provide a more effective treatment option for these diseases.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide involves the reaction of 4-bromo-2-methylbenzenesulfonyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide has shown promising results in scientific research for its potential therapeutic applications. It has been found to be a potent and selective inhibitor of the human immunoproteasome, which is a key regulator of the immune system. The inhibition of the immunoproteasome has been shown to have anti-inflammatory and immunomodulatory effects, which can be useful in the treatment of various autoimmune and inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-8-10(14)2-7-13(9)16-19(17,18)12-5-3-11(15)4-6-12/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLVPDAASNQSDIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-4-fluorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)acetamide](/img/structure/B5782593.png)
![4-fluoro-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5782601.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5782611.png)
![3-chloro-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B5782615.png)
![2,2,2-trifluoro-N-[({4-[(2-pyridinylamino)sulfonyl]phenyl}amino)carbonyl]acetamide](/img/structure/B5782623.png)
![8-(3,4-dimethoxyphenyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B5782630.png)
![1-[1-ethyl-4-(ethylthio)-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5782647.png)


![N-{[(2-methyl-5-nitrophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5782686.png)
![3-nitro-4-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]benzaldehyde](/img/structure/B5782696.png)
![9-mercapto-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5782702.png)